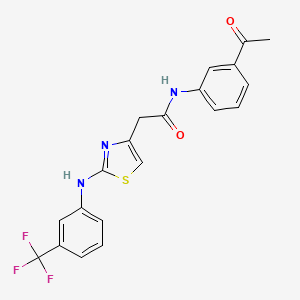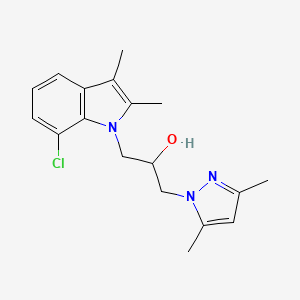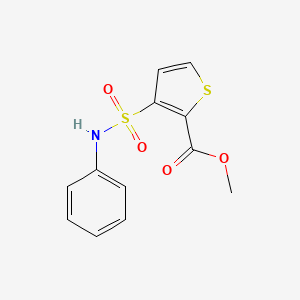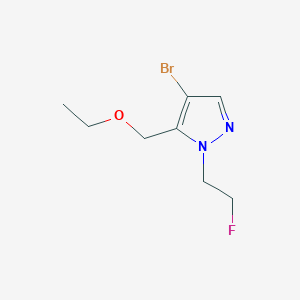
4-(2,4-Dichlorophenyl)-6-(4-methylphenyl)-2-(1-pyrrolidinyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2,4-Dichlorophenyl)-6-(4-methylphenyl)-2-(1-pyrrolidinyl)nicotinonitrile” is a chemical compound with the molecular formula C23H19Cl2N3 . Its average mass is 408.323 Da and its monoisotopic mass is 407.095612 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C23H19Cl2N3 . For more detailed structural information, such as a 3D model, specialized databases or software would be needed.Aplicaciones Científicas De Investigación
Chemical Structure and Properties
4-(2,4-Dichlorophenyl)-6-(4-methylphenyl)-2-(1-pyrrolidinyl)nicotinonitrile is a derivative of nicotinonitrile. Studies on similar nicotinonitrile derivatives reveal their non-planar molecular structures and the angles formed between the central pyridine ring and attached phenyl rings. These structural properties contribute to their interactions in crystalline forms and could be relevant for understanding the specific compound's behavior (Chantrapromma et al., 2009).
Synthesis and Chemical Reactivity
The synthesis of nicotinonitrile derivatives, including compounds similar to 4-(2,4-Dichlorophenyl)-6-(4-methylphenyl)-2-(1-pyrrolidinyl)nicotinonitrile, has been explored. These compounds are often synthesized through a one-pot method from specific precursors, indicating a potentially efficient and accessible route for producing this compound for research purposes (Raghukumar et al., 2003).
Potential Applications in Material Science
Nicotinonitrile derivatives have been studied for their potential as new classes of nonlinear optical (NLO) materials. This suggests that 4-(2,4-Dichlorophenyl)-6-(4-methylphenyl)-2-(1-pyrrolidinyl)nicotinonitrile may have applications in the development of advanced materials for optical technologies (Raghukumar et al., 2003).
Antimicrobial Properties
Compounds structurally related to 4-(2,4-Dichlorophenyl)-6-(4-methylphenyl)-2-(1-pyrrolidinyl)nicotinonitrile have demonstrated antimicrobial activities. This suggests potential research avenues in exploring the antimicrobial properties of this compound, which could be relevant in medical and industrial applications (Bhuva et al., 2015).
Antitumor Activities
Some nicotinonitrile derivatives have been researched for their antitumor activities. Further research could explore whether 4-(2,4-Dichlorophenyl)-6-(4-methylphenyl)-2-(1-pyrrolidinyl)nicotinonitrile shares these properties, potentially contributing to cancer research and therapy (El‐Sayed et al., 2011).
Corrosion Inhibition
The use of pyridine derivatives, including nicotinonitrile compounds, as corrosion inhibitors has been demonstrated. This suggests a possible application of 4-(2,4-Dichlorophenyl)-6-(4-methylphenyl)-2-(1-pyrrolidinyl)nicotinonitrile in protecting metals against corrosion, particularly in harsh chemical environments (Ansari et al., 2015).
Propiedades
IUPAC Name |
4-(2,4-dichlorophenyl)-6-(4-methylphenyl)-2-pyrrolidin-1-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3/c1-15-4-6-16(7-5-15)22-13-19(18-9-8-17(24)12-21(18)25)20(14-26)23(27-22)28-10-2-3-11-28/h4-9,12-13H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUVBRNNSXJLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=C(C=C(C=C3)Cl)Cl)C#N)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenyl)-6-(4-methylphenyl)-2-(1-pyrrolidinyl)nicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2602870.png)
![(2,6-Difluorophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2602874.png)


![9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2602877.png)




![(Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2602883.png)
![2-Chloro-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B2602884.png)
![3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2602888.png)
